6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-methylbenzyl bromide with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one and malononitrile in the presence of a base such as potassium carbonate (K2CO3) to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other dihydropyrano[2,3-c]pyrazole derivatives, such as:
- 6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-amino-3-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O2/c1-13-7-9-15(10-8-13)12-27-18-6-4-3-5-16(18)20-17(11-23)21(24)28-22-19(20)14(2)25-26-22/h3-10,20H,12,24H2,1-2H3,(H,25,26) |
InChI Key |
REZQDPJUZQKSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3C(=C(OC4=NNC(=C34)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.